N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10(2)17(9-7-15)14(18)12-5-3-4-11-6-8-16-13(11)12/h3-6,8,10,16H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRAJTCKEZOVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of indole-7-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness arises from its combination of indole-7-carboxamide core, cyanomethyl, and isopropyl substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Properties/Activities | Reference |
|---|---|---|---|---|---|
| N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide | Indole-7-carboxamide | Cyanomethyl, isopropyl | ~273.3 (calculated) | Hypothesized enhanced lipophilicity | - |
| N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-1H-indole-7-carboxamide | Indole-7-carboxamide | Methyl, dihydrobenzofuran | 292.3 | Research applications (e.g., enzyme inhibition) | |
| N-quinolin-3-yl-1H-indole-7-carboxamide | Indole-7-carboxamide | Quinoline | - | Anticancer, antimicrobial | |
| N-benzyl-N-(cyanomethyl)-2-oxo-2H-chromene-3-carboxamide | Chromene-carboxamide | Benzyl, cyanomethyl | - | Enhanced chemical reactivity | |
| N-(Cyanomethyl)-3,4,5-trifluoro-N-phenylbenzamide | Benzamide | Cyanomethyl, trifluoromethyl, phenyl | - | High stability, lipophilicity |
Key Observations
The isopropyl group likely improves lipophilicity, akin to cyclopentylsulfanyl groups in N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide, which enhances bioavailability .
Positional Effects :
- The 7-position of the indole core is critical. For example, 7-methyl-4-nitro-1H-indole-2-carboxylic acid shows distinct pharmacological properties due to methyl and nitro group positioning . Similarly, the target compound’s 7-carboxamide substitution may influence target binding specificity.
Electronic and Steric Properties: Fluorine substituents in analogues (e.g., 5-bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide) enhance electronic withdrawal, increasing stability . While the target compound lacks halogens, the cyanomethyl group’s electron-withdrawing nature may similarly stabilize the molecule .
Biological Activity
N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound features a unique structure that influences its biological activity. The presence of the propan-2-yl group and the cyanomethyl moiety contributes to its reactivity and interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate enzyme activity involved in various disease pathways, potentially leading to therapeutic effects. For instance, it may inhibit certain enzymes linked to inflammatory processes or cancer progression .
Antimicrobial Activity
Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. This compound has shown potential in inhibiting the growth of various pathogens. For example, derivatives of indole have been evaluated for their minimum inhibitory concentration (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli, with promising results indicating effective antibacterial activity .
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
Anti-inflammatory Activity
Indole derivatives, including this compound, have been studied for their anti-inflammatory properties. In vitro assays demonstrated that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS) .
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 500 | 150 |
| IL-6 | 450 | 100 |
Study on Antimicrobial Efficacy
A study conducted on various indole derivatives highlighted the antimicrobial efficacy of this compound. The compound was found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes for bacterial proliferation . The IC50 values for these activities were recorded as follows:
| Enzyme | IC50 (µM) |
|---|---|
| DNA Gyrase | 31.64 |
| DHFR | 2.67 |
In Vivo Studies
In vivo studies have also been conducted to evaluate the safety and efficacy of this compound in animal models. Preliminary results indicated a significant reduction in inflammation markers without observable toxicity at therapeutic doses .
Q & A
Q. What computational tools are effective in predicting the binding mode of this compound with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
